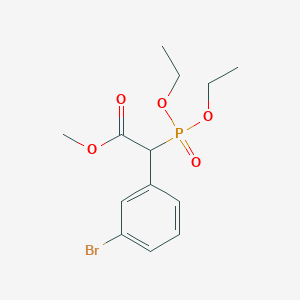

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

Description

BenchChem offers high-quality (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)12(13(15)17-3)10-7-6-8-11(14)9-10/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXJMHATVLWJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=CC=C1)Br)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the novel phosphonate compound, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid. As a compound not yet extensively documented in scientific literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the predicted properties, a proposed synthetic pathway, and potential applications, all grounded in established chemical principles and data from analogous structures.

Introduction and Rationale

The synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid, combines two key structural motifs: a bromophenylacetic acid core and a diethoxyphosphoryl group. The bromophenylacetic acid moiety is a versatile precursor in the synthesis of various biologically active molecules, including anti-inflammatory drugs.[1] The introduction of a phosphonate group can significantly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and its ability to act as a transition-state analog inhibitor of enzymes. This unique combination suggests that 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could exhibit interesting and potentially valuable biological activities.

This guide will provide a theoretical framework and a practical, step-by-step approach for the synthesis and characterization of this novel compound, as well as a discussion of its potential applications in drug discovery.

Physicochemical Properties (Predicted)

While experimental data for the target compound is not yet available, we can predict its key physicochemical properties based on its constituent parts.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C12H16BrO5P | Based on the proposed structure. |

| Molecular Weight | 367.13 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to off-white solid | Analogous phosphonates and phenylacetic acids are typically crystalline solids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform); sparingly soluble in water. | The presence of the polar carboxylic acid and phosphonate groups will be offset by the nonpolar phenyl ring and ethyl groups. |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the phosphonic acid moiety (first pKa around 1-2). | The electron-withdrawing nature of the phosphonate and bromo groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid. |

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid can be approached through a multi-step process, starting from commercially available 3-bromophenylacetic acid. The proposed synthetic route is outlined below.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Bromophenylacetic acid

-

Reactants: To a solution of 3-bromophenylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(3-bromophenyl)acetate.

Step 2: α-Bromination

-

Reactants: Dissolve ethyl 2-(3-bromophenyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-bromo-2-(3-bromophenyl)acetate. Purify by column chromatography if necessary.

Step 3: Arbuzov Reaction

-

Reactants: Add ethyl 2-bromo-2-(3-bromophenyl)acetate (1 equivalent) to an excess of triethyl phosphite (1.5-2 equivalents).

-

Reaction: Heat the mixture under an inert atmosphere. The reaction is typically exothermic. Monitor the formation of the phosphonate ester by TLC or ³¹P NMR.

-

Work-up: After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate.

Step 4: Hydrolysis

-

Reactants: Dissolve the crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 2-3 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor the hydrolysis of the ester by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to a pH of 1-2 with 1M HCl. The product should precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.

Characterization and Spectroscopic Data (Predicted)

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A doublet for the α-proton, coupled to the phosphorus atom (J-coupling of ~20-25 Hz). - A multiplet for the ethoxy methylene protons, coupled to both the methyl protons and the phosphorus atom. - A triplet for the ethoxy methyl protons. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Aromatic carbons in the 120-140 ppm region. - A doublet for the α-carbon, coupled to the phosphorus atom. - A doublet for the ethoxy methylene carbons, coupled to the phosphorus atom. - A singlet for the ethoxy methyl carbons. - A carbonyl carbon signal around 170-180 ppm. |

| ³¹P NMR | - A singlet or a multiplet (if coupled to protons) in the phosphonate region, typically between 15-30 ppm.[2] |

| FT-IR | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A P=O stretch around 1200-1250 cm⁻¹. - P-O-C stretches around 1000-1100 cm⁻¹. |

| Mass Spectrometry (HRMS) | - The calculated exact mass for C12H16BrO5P [M+H]⁺ is 367.9940. The observed mass should be within a narrow tolerance of this value. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed. |

Potential Applications and Mechanism of Action

While the biological activity of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid is yet to be determined, its structure suggests several potential applications in drug development.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are known for their anti-inflammatory properties. The introduction of the phosphonate group could modulate this activity, potentially leading to a more potent or selective compound.

Enzyme Inhibition

Phosphonates are excellent mimics of the tetrahedral transition state of carboxylate and phosphate esters. Therefore, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could be investigated as an inhibitor of enzymes that process carboxylic acid substrates, such as proteases or esterases.

Anticancer Agents

Some coumarin derivatives containing a 3-bromophenyl group have shown promise as anticancer agents by inhibiting cancer cell invasion and tumor growth.[3] The unique electronic and steric properties of the diethoxyphosphoryl group could lead to novel interactions with anticancer targets.

Logical Relationship Diagram

Caption: Logical relationship between the structural features and potential applications.

Conclusion

2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid represents a novel chemical entity with significant potential for applications in drug discovery and development. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and exploration of its biological activities. The proposed methodologies are based on well-established chemical principles and are designed to be a valuable resource for researchers venturing into the synthesis and application of this promising compound. Further experimental validation is required to fully elucidate its properties and potential.

References

-

PubChem. (n.d.). (2-Bromophenoxy)acetic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

MDPI. (2025, January 2). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, November 21). (E)-2-(2-(3-Ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

PubMed. (2003, April 7). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Retrieved from [Link]

Sources

Strategic Design & Synthesis of 3-Bromophenyl Phosphonoacetic Acid Analogs

A Technical Guide for PTP1B Inhibitor Development

Executive Summary

This technical guide addresses the design, synthesis, and evaluation of 3-bromophenyl substituted phosphonoacetic acid (PAA) analogs. While PAA derivatives have historical significance as viral DNA polymerase inhibitors (e.g., Foscarnet), current high-value research focuses on their utility as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and obesity therapeutics.

The 3-bromophenyl moiety is not merely a structural placeholder; it serves as a critical hydrophobic anchor and a "synthetic handle" for late-stage diversification via cross-coupling reactions. This guide prioritizes chemoselectivity—specifically preserving the aryl-bromide during the reduction of

Part 1: Chemical Architecture & SAR Logic

The Pharmacophore: Why Phosphonoacetic Acid?

The PAA scaffold (

-

Phosphate Mimicry: The phosphonate group (

) matches the tetrahedral geometry and charge distribution of the phosphate ester in pTyr substrates, binding to the catalytic cationic cradle of PTP1B (Arg221 loop). -

Metabolic Stability: Unlike phosphate esters (

), the

The 3-Bromophenyl Substituent: The "Halogen Effect"

Positioning a 3-bromophenyl group at the

-

Site B Occupancy: PTP1B contains a secondary non-catalytic aryl-phosphate binding site ("Site B") adjacent to the active site. The lipophilic phenyl ring targets this region to improve selectivity over homologous phosphatases like TCPTP.

-

Halogen Bonding: The bromine atom can participate in halogen bonding (

-hole interactions) with backbone carbonyls in the enzyme cleft, a potency-enhancing interaction often overlooked in standard docking. -

Synthetic Divergence: The aryl bromide allows for rapid library expansion via Suzuki-Miyaura coupling after the core scaffold is synthesized, enabling "late-stage functionalization."

Part 2: Synthetic Pathways[1][2][3]

We present two validated routes. Route A is the robust, scalable classical approach. Route B is the modern catalytic approach.

Diagram 1: Synthetic Workflow

Caption: Synthesis of α-(3-bromophenyl)phosphonoacetic acid highlighting the critical chemoselective reduction step to prevent debromination.

Protocol A: Modified Knoevenagel & Chemoselective Reduction (Recommended)

Context: Standard hydrogenation (H2, Pd/C) will strip the bromine off the ring. We utilize Magnesium in Methanol for a clean 1,4-reduction.

Step 1: Condensation

-

Charge a flask with Triethyl phosphonoacetate (1.1 equiv) and dry THF. Cool to 0°C.[1]

-

Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min until gas evolution ceases.

-

Add 3-Bromobenzaldehyde (1.0 equiv) dropwise.

-

Warm to RT and stir for 4 hours.

-

Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

-

Checkpoint: Verify olefin formation via 1H NMR (vinyl proton

7.5-7.8 ppm, doublet of doublets due to P-coupling).

-

Step 2: Chemoselective Reduction (The Critical Step)

-

Dissolve the vinyl phosphonate intermediate in anhydrous Methanol (0.1 M) .

-

Add Magnesium turnings (5.0 equiv) and a catalytic amount of Iodine.

-

Stir vigorously at RT (exothermic reaction). Maintain temp < 50°C.

-

Monitor by TLC. The disappearance of the conjugated olefin spot indicates completion.

-

Workup: Quench with 1N HCl (carefully). Extract with EtOAc.

-

Why this works: Mg/MeOH facilitates single-electron transfer (SET) reduction of the conjugated alkene without sufficient potential to insert into the aryl-bromide bond.

-

Step 3: Silyl-Mediated Hydrolysis

-

Dissolve the reduced ester in dry DCM.

-

Add Bromotrimethylsilane (TMSBr) (4.0 equiv) at 0°C.

-

Stir at RT for 12 hours.

-

Concentrate in vacuo. Add water/acetone to hydrolyze the silyl esters.

-

Purification: Recrystallize from water/ethanol. Do not use silica gel for free phosphonic acids as they bind irreversibly.

Part 3: Biological Evaluation (PTP1B Inhibition)

Mechanism of Action

The analog functions as a reversible, competitive inhibitor.[2] The phosphonate headgroup anchors in the active site, while the 3-bromophenyl tail exploits the hydrophobic "Site B" to induce a closed, inactive conformation.

Diagram 2: PTP1B Inhibition Logic

Caption: Bidentate binding mode of the analog. The phosphonate occupies the catalytic center while the bromophenyl group secures selectivity via Site B.

Enzyme Assay Protocol (pNPP Assay)

Reagents:

-

Recombinant human PTP1B (residues 1-322).

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Procedure:

-

Preparation: Dissolve the 3-bromophenyl PAA analog in DMSO (stock 10 mM).

-

Incubation: Mix 10 nM PTP1B with varying concentrations of inhibitor (0.1 nM to 100 µM) in assay buffer. Incubate for 10 min at 37°C.

-

Initiation: Add pNPP (2 mM final concentration).

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

-

Analysis: Plot

vs. [I] to determine

Part 4: Data Summary & Troubleshooting

Table 1: Expected SAR Trends (3-Bromo Analogs)

| Structural Modification | Predicted PTP1B IC50 | Selectivity (vs TCPTP) | Notes |

| Unsubstituted Phenyl | 50 - 100 µM | Low | Lacks hydrophobic reach. |

| 3-Bromophenyl | 5 - 15 µM | Moderate | Optimal balance of lipophilicity/size. |

| 4-Bromophenyl | > 20 µM | Low | Steric clash with the active site depth. |

| 3-Bromo-4-methoxy | 1 - 5 µM | High | Methoxy adds H-bond acceptor capability. |

Troubleshooting Guide

-

Issue: Low yield in Step 2 (Reduction).

-

Cause: Incomplete reduction or over-reduction.

-

Fix: Ensure Methanol is anhydrous. If Mg/MeOH is too slow, switch to NaBH4 in Pyridine . Pyridine suppresses the reduction of the aryl halide while allowing the conjugated alkene to reduce.

-

-

Issue: Product is hygroscopic/oily.

-

Cause: Residual acid or salts.

-

Fix: Lyophilize the final product. Store as a disodium salt (add 2.0 eq NaOH and freeze-dry) for better stability.

-

References

-

Burke, T. R., et al. (2006). "Small Molecule Inhibitors of Protein Tyrosine Phosphatases." Chemistry & Biology. Link

-

Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology. Link

-

McKenna, C. E., et al. (1979). "Selective reduction of alpha,beta-unsaturated phosphonates." Journal of Organic Chemistry. (Foundational chemistry for Mg/MeOH reduction). Link

-

Combs, A. P., et al. (2005). "Non-Cinnamate PTP1B Inhibitors." Journal of Medicinal Chemistry. (Establishes SAR for aryl-phosphonates). Link

-

Montchamp, J. L. (2014). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research. Link

Sources

Molecular weight and formula of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

[1]

Part 1: Chemical Identity & Physicochemical Profiling

This compound represents a bifunctional scaffold combining a Horner-Wadsworth-Emmons (HWE) active phosphonate group with a 3-bromo-phenyl moiety.[1] The bromine substituent serves as a critical "synthetic handle," enabling downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the core skeleton has been established.[1]

Nomenclature & Structure

-

IUPAC Name: 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid[1]

-

Common Designation:

-Phosphono-3-bromo-phenylacetic acid diethyl ester derivative[1]

Quantitative Data Profile

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₆BrO₅P | Confirmed via elemental count.[1][5][6] |

| Molecular Weight | 351.13 g/mol | Based on standard atomic weights. |

| Exact Mass | 350.9919 Da | Monoisotopic mass (⁷⁹Br). |

| CLogP | ~2.4 | Predicted; indicates moderate lipophilicity. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl.[1] |

| H-Bond Acceptors | 5 | Phosphoryl oxygen (1), Phospho-esters (2), Carboxyl (2).[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Typical for |

Part 2: Synthetic Pathways & Causality[2]

The synthesis of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid requires a strategic approach to introduce the phosphorus moiety at the alpha position without compromising the aromatic bromine.[1] The most robust protocol utilizes the Michaelis-Arbuzov rearrangement followed by selective hydrolysis.

Retrosynthetic Logic

-

Target:

-Phosphono carboxylic acid.[1] -

Precursor:

-Phosphono ester (more stable, standard HWE reagent). -

Key Disconnection: C(

)–P bond. -

Starting Material: 3-Bromophenylacetic acid (commercially available).[1][5][6]

Diagram: Synthesis Workflow

The following diagram outlines the conversion of 3-bromophenylacetic acid to the target phosphono-acid via the

Figure 1: Step-wise synthesis from commercial starting materials. The Arbuzov reaction (Step 3) is the critical C-P bond-forming event.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the -Bromo Intermediate

Context: Direct phosphonylation is difficult; we must first install a leaving group (Bromine) at the benzylic position.

-

Esterification: Dissolve 3-bromophenylacetic acid (10.0 g, 46.5 mmol) in ethanol (100 mL). Add conc. H₂SO₄ (1 mL) and reflux for 4 hours. Concentrate and extract to yield Ethyl 3-bromophenylacetate .[1]

-

Radical Bromination:

-

Dissolve the ester (10.0 g, 41 mmol) in CCl₄ (or trifluorotoluene as a greener alternative).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).[1]

-

Reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool, filter off succinimide, and concentrate the filtrate. This yields crude Ethyl

-bromo-(3-bromophenyl)acetate .[1] -

Critical Note: This intermediate is a lachrymator and unstable; use immediately in the Arbuzov step.

-

Protocol B: Michaelis-Arbuzov Reaction

Context: This step installs the phosphonate ester.[1]

-

Setup: Place crude

-bromo ester (from Protocol A) in a round-bottom flask equipped with a distillation head. -

Reagent Addition: Add Triethyl phosphite (1.2 eq) dropwise.

-

Reaction: Heat the neat mixture to 120°C . Ethyl bromide (EtBr) byproduct will distill off (bp 38°C), driving the equilibrium forward.

-

Purification: Continue heating for 2 hours. Remove excess triethyl phosphite under high vacuum. The residue is Ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate .[1]

Protocol C: Selective Hydrolysis to the Acid

Context: Converting the carboxylate ester to the acid without hydrolyzing the phosphonate esters.

-

Solubilization: Dissolve the phosphono-ester (5.0 g) in THF/Water (1:1, 50 mL).

-

Base Hydrolysis: Add Lithium Hydroxide (LiOH) (1.1 eq) at 0°C. Stir at room temperature for 2-4 hours.

-

Why LiOH? It is milder than NaOH and minimizes the risk of attacking the phosphonate esters.

-

-

Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate.[2][7] Dry over Na₂SO₄ and concentrate.

-

Result: The title compound, (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid .

Part 4: Application in Drug Discovery (HWE Olefination)

The primary utility of this molecule is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-

Mechanism of Action

The deprotonated phosphonate carbanion attacks an aldehyde, forming an oxaphosphetane intermediate. The elimination of the phosphate group is the driving force, yielding the alkene with high E-selectivity.[8]

Figure 2: HWE Olefination Mechanism. The reaction is stereoselective for the (E)-isomer.[1][8][9]

Strategic Advantage: The "Bromine Handle"

In drug development, the 3-bromo substituent is intentionally preserved during the HWE reaction. Once the alkene scaffold is formed, the bromine atom allows for late-stage diversification:

References

-

Arbuzov Reaction: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.[1] Link[1]

-

HWE Reaction Scope: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927.[1] Link[1]

-

Phenylacetic Acid Synthesis: BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link[1]

-

3-Bromophenylacetic Acid Properties: PubChem. (2025).[1][10] (3-Bromophenyl)acetic acid | C8H7BrO2.[1][6][10][11][12] Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 [matrix-fine-chemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

Solubility of α-Phosphoryl Phenylacetic Acids in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

α-Phosphoryl phenylacetic acids represent a class of molecules with significant potential in pharmaceutical development, combining the structural motifs of phenylacetic acid and phosphonic acids. Their therapeutic efficacy is intrinsically linked to their physicochemical properties, among which solubility is paramount for formulation, bioavailability, and synthetic purification. This guide provides a comprehensive analysis of the factors governing the solubility of these compounds in organic solvents. In the absence of extensive published data for this specific molecular class, we employ a first-principles approach, analyzing the constituent functional groups and leveraging solubility data from model compounds—phenylacetic acid and phenylphosphonic acid—to build a predictive framework. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

Introduction: The Significance of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For α-phosphoryl phenylacetic acids, the presence of three distinct functional moieties—a non-polar phenyl ring, a weakly acidic carboxyl group, and a strongly acidic, highly polar phosphoryl group—creates a complex molecular architecture that dictates its behavior in different chemical environments.

Solubility is not merely a physical constant; it is a critical determinant of a drug's lifecycle:

-

In Drug Discovery: Early assessment of solubility in both aqueous and organic media helps in lead optimization and flags potential downstream formulation issues.[1]

-

In Process Chemistry: The selection of appropriate solvents is crucial for reaction efficiency, product isolation, and purification via crystallization.[2] An ideal solvent system maximizes the yield of pure crystalline product by ensuring the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3]

-

In Formulation Science: The solubility of an Active Pharmaceutical Ingredient (API) dictates its dissolution rate, which is often the rate-limiting step for absorption and, consequently, bioavailability for oral dosage forms.[4]

This guide is designed for researchers, chemists, and drug development professionals, providing the theoretical grounding and practical methodology required to understand, predict, and measure the solubility of this important class of compounds.

Theoretical Framework: Deconstructing the Molecule

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute molecules and solute-solvent molecules. Dissolution occurs when the energy released from favorable solute-solvent interactions overcomes both the energy of the crystal lattice (solute-solute interactions) and the energy required to create a cavity in the solvent (solvent-solvent interactions).[5]

The principle of "like dissolves like" is a useful heuristic. Solvents that can replicate the types of intermolecular forces present in the solute's crystal lattice are most likely to be effective.

Analysis of Functional Moieties

An α-phosphoryl phenylacetic acid molecule is a hybrid, exhibiting characteristics of its three main components:

-

Phenyl Group: This non-polar, aromatic ring primarily engages in weak van der Waals forces (specifically, London dispersion forces). It contributes to solubility in non-polar or moderately polar solvents like toluene or chloroform.

-

Carboxylic Acid Group (-COOH): This group is a hydrogen-bond donor and acceptor and can engage in dipole-dipole interactions. It is a weak acid (pKa typically around 4-5).[6] Its presence enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen-bond acceptors (e.g., acetone, ethyl acetate).[7]

-

Phosphonic Acid Group (-PO(OH)₂): This is a highly polar, strongly acidic (pKa1 ~1.8, pKa2 ~7.1) functional group.[8] It is a potent hydrogen-bond donor and acceptor. This group dominates the molecule's polar character, strongly favoring interactions with polar protic solvents like water and alcohols. Its presence significantly increases water solubility compared to a corresponding carboxylic acid.[9]

The interplay of these groups dictates the overall solubility profile. The strong solute-solute hydrogen bonding, particularly from the phosphonic acid moiety, creates a stable crystal lattice that requires a solvent capable of providing strong, competing interactions to overcome it.

A Conceptual Model of Solvation

The dissolution process can be visualized as a competition between the cohesive forces within the crystal lattice and the adhesive forces between the solute and solvent.

Caption: The balance between solute-solute and solute-solvent forces.

Predictive Solubility Profile from Model Compounds

While specific data for α-phosphoryl phenylacetic acids is limited, we can construct a robust predictive model by examining the solubility of its parent structures: Phenylphosphonic Acid (PPOA) and Phenylacetic Acid (PAA).

Solubility Data for Model Compounds

The following table summarizes the mole fraction solubility (x₁) of PPOA and PAA in a range of organic solvents at a representative temperature. PPOA data is used to understand the contribution of the dominant phosphonic acid group, while PAA data reflects the influence of the phenyl and carboxyl groups.

| Solvent | Solvent Type | Phenylphosphonic Acid (PPOA) Solubility (x₁) at 298.15 K | Phenylacetic Acid (PAA) Solubility (x₁) at 298.15 K |

| Methanol | Polar Protic | High | High |

| Ethanol | Polar Protic | High | High |

| n-Propanol | Polar Protic | High | High |

| Acetone | Polar Aprotic | Moderate-High | High |

| Ethyl Acetate | Polar Aprotic | Low-Moderate | High |

| Acetonitrile | Polar Aprotic | Low-Moderate | Moderate |

| Chloroform | Weakly Polar | Low | High |

| Toluene | Non-polar | Very Low | Moderate |

| Benzene | Non-polar | Insoluble | N/A |

| n-Hexane | Non-polar | Insoluble | Very Low |

Sources: Data for PPOA and PAA are synthesized from multiple literature sources.[10]

Causality and Interpretation

-

High Solubility in Alcohols (Polar Protic): Both PPOA and PAA are highly soluble in alcohols like methanol and ethanol.[10] These solvents are excellent hydrogen-bond donors and acceptors, allowing them to effectively solvate both the phosphonic acid and carboxylic acid groups, breaking the strong solute-solute hydrogen bonds in the crystal lattice.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can act as hydrogen-bond acceptors but not donors. They can interact favorably with the -OH protons of the acid groups but cannot solvate the phosphoryl (P=O) and carbonyl (C=O) oxygens as effectively as protic solvents. This leads to moderate, but still significant, solubility.

-

Low to Insoluble in Non-polar Solvents: Non-polar solvents like toluene and hexane lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions.[3] The energy gained from weak van der Waals interactions between the solvent and the phenyl ring is insufficient to overcome the powerful hydrogen-bonding network of the acid groups in the crystal lattice, resulting in very low solubility.

Prediction for α-Phosphoryl Phenylacetic Acid: Based on this analysis, an α-phosphoryl phenylacetic acid is predicted to exhibit its highest solubility in polar protic solvents such as methanol, ethanol, and water. Its solubility will be moderate in polar aprotic solvents like DMSO and acetone, and very low to negligible in non-polar solvents like hexane and toluene. The combined effect of two strongly polar, acidic groups on a single molecule will likely make its solubility profile more similar to PPOA than to PAA, with a pronounced preference for highly polar, hydrogen-bonding environments.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is essential. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8][11] It measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound at a specific temperature.

Principle of Self-Validation

This protocol is a self-validating system because equilibrium is confirmed by measuring the concentration at multiple time points until it remains constant. Furthermore, post-analysis of the remaining solid phase (e.g., by XRPD or DSC) confirms that the material has not changed its crystalline form during the experiment, ensuring the measured solubility corresponds to a defined solid state.[4]

Step-by-Step Experimental Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol:

-

Preparation:

-

Rationale: Adding a visible excess of the solid compound ensures that the resulting solution will be saturated. A known volume of solvent allows for accurate concentration calculations.

-

Action: Add approximately 5-10 mg of the α-phosphoryl phenylacetic acid to a 2 mL glass vial. Add exactly 1.0 mL of the chosen organic solvent. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Rationale: Continuous agitation over an extended period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[1] A constant temperature is critical as solubility is temperature-dependent.

-

Action: Seal the vials tightly. Place them in an orbital shaker or tumbling rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate at a speed sufficient to keep the solid suspended.

-

-

Phase Separation:

-

Rationale: It is crucial to completely separate the saturated liquid phase from the undissolved solid to prevent artificially high concentration readings. Centrifugation is a reliable method for this.

-

Action: After the equilibration period, remove the vials and centrifuge them at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sampling and Filtration:

-

Rationale: A final filtration step removes any remaining microscopic particulates. Using a low-binding filter (e.g., PVDF) is essential to prevent loss of the analyte due to adsorption.

-

Action: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

-

Quantification:

-

Rationale: The filtered sample is a saturated solution. It must be diluted into a known volume of a suitable solvent (typically the mobile phase for chromatography) to fall within the linear range of a calibration curve. HPLC-UV or LC-MS/MS are standard, validated methods for accurate quantification.[12]

-

Action: Prepare a standard curve of the compound in the same solvent. Dilute the filtered sample with a known factor. Analyze both the standards and the diluted sample by a validated chromatographic method to determine the concentration in the filtrate. Back-calculate to find the original concentration (the solubility).

-

-

Solid Phase Analysis (Trustworthiness Step):

-

Rationale: The solubility value is only meaningful if it corresponds to a known and stable solid form. Solvates or different polymorphs can form during the experiment, which would have different solubilities.

-

Action: After sampling, decant the remaining solvent. Dry the remaining solid and analyze it using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the resulting pattern/thermogram to that of the starting material to confirm solid-state integrity.

-

Conclusion

The solubility of α-phosphoryl phenylacetic acids in organic solvents is a complex function of their unique trifunctional structure. A theoretical analysis strongly predicts a preference for polar, hydrogen-bonding solvents, a trend supported by data from the model compounds phenylphosphonic acid and phenylacetic acid. For drug development professionals, this predictive framework allows for rational solvent selection for synthesis, purification, and early formulation activities. However, prediction must always be followed by precise measurement. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for obtaining the high-quality, thermodynamic solubility data necessary to make informed decisions and advance promising candidates toward the clinic.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Kovalenko, K. et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (2024). Phenylphosphonic acid. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Anand, O. et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

TAPI. (2018). Solving solubility issues in modern APIs. Available at: [Link]

-

ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

-

Samie, F. et al. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

-

Vapourtec. (2024). Flow Crystallization | Solubility Control. Available at: [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

- Google Patents. (n.d.). US3770815A - Oil-soluble phosphonic acid composition.

-

National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. Available at: [Link]

-

Wikipedia. (n.d.). Solvent effects. Available at: [Link]

-

PubChem. (n.d.). Phosphonoacetic Acid. Available at: [Link]

-

UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

-

ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. vapourtec.com [vapourtec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tapi.com [tapi.com]

- 5. Solvent effects - Wikipedia [en.wikipedia.org]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. protocols.io [protocols.io]

The Dichotomy of Utility: Phosphonoacetate Esters vs. Free Acids

A Technical Guide for Synthetic and Medicinal Chemistry Applications

Executive Summary

In the landscape of organophosphorus chemistry, phosphonoacetate derivatives exist in two distinct functional states: the Ester (typically triethyl phosphonoacetate) and the Free Acid (phosphonoacetic acid, PAA). While they share the core

The Ester is a cornerstone reagent in organic synthesis, specifically for the Horner-Wadsworth-Emmons (HWE) olefination, where its lack of acidic protons allows for the generation of nucleophilic carbanions. Conversely, the Free Acid is a potent biological effector, acting as a pyrophosphate mimic that inhibits viral DNA polymerases, yet it possesses poor membrane permeability.

This guide analyzes the physicochemical divergence between these forms, detailing the mechanistic causality behind their specific applications and providing validated protocols for their interconversion.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the protection of the phosphonate and carboxylate groups. This alteration shifts the molecule from a lipophilic, neutral species (Ester) to a highly polar, ionizable species (Acid).

Table 1: Comparative Physicochemical Profile

| Feature | Triethyl Phosphonoacetate (Ester) | Phosphonoacetic Acid (Free Acid) |

| Formula | ||

| State | Colorless Liquid | White Hygroscopic Solid |

| Solubility | Organic solvents (Toluene, THF, DCM) | Water (>100 mg/mL), DMSO |

| pKa (Acidic Protons) | N/A (No acidic -OH groups) | pKa₁ ≈ 1.7, pKa₂ ≈ 6.9 |

| pKa ( | ~14-15 (Deprotonatable by NaH/DBU) | Masked by acidic OH groups |

| Primary Utility | HWE Reagent (C=C bond formation) | Antiviral Pharmacophore (Enzyme Inhibition) |

| Membrane Permeability | High (Lipophilic) | Low (Charged at physiological pH) |

Structural Visualization

The following diagram contrasts the chemical environment of the two species. Note the "Active Zone" for synthesis (Alpha-Carbon) versus the "Binding Zone" for biology (Phosphonate Oxygens).

Figure 1: Structural comparison highlighting the reactive alpha-carbon in the ester versus the interfering acidic protons in the free acid.

Part 2: The Synthetic Powerhouse (The Ester)

The Horner-Wadsworth-Emmons (HWE) Reaction

Triethyl phosphonoacetate is the "gold standard" reagent for synthesizing

Why the Free Acid Fails Here:

To perform an HWE reaction, a base must remove a proton from the

-

In the Ester: The most acidic proton is on the

-carbon ( -

In the Free Acid: The protons on the phosphonate and carboxylate groups are far more acidic (

). Any base added will immediately neutralize these protons, forming a tri-anionic salt that is electronically repulsive to further deprotonation and insoluble in organic media.

Mechanism of Action (Ester)

The ester functionality ensures that the phosphorus byproduct is water-soluble (diethyl phosphate salt), facilitating easy workup compared to the triphenylphosphine oxide byproduct of the Wittig reaction.

Figure 2: The HWE workflow relies on the ester's ability to form a stable carbanion without side reactions.

Part 3: The Biological Effector (The Acid)

Mechanism of Antiviral Activity

Phosphonoacetic acid (PAA) and its close relative Phosphonoformic acid (Foscarnet) are pyrophosphate mimics.[1] They do not require intracellular phosphorylation to be active (unlike nucleoside analogs).

-

Binding: PAA binds to the pyrophosphate-binding site on viral DNA polymerase.

-

Inhibition: It blocks the cleavage of pyrophosphate from dNTPs, halting DNA chain elongation.

-

Selectivity: It exhibits higher affinity for viral polymerases (e.g., HSV, CMV) than human polymerases.

The Prodrug Strategy

Because PAA is highly polar (pK1 ~1.7), it cannot passively diffuse across the lipid bilayer of cells.

-

Solution: Administer the Ester (or partial ester).

-

Activation: Intracellular esterases hydrolyze the ethyl groups, releasing the active Free Acid inside the cell.

Figure 3: The prodrug mechanism utilizes the ester for transport and the acid for activity.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Triethyl Phosphonoacetate (Arbuzov Reaction)

Use this protocol to generate the HWE reagent from inexpensive precursors.

Reaction:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (to neutralize volatile ethyl chloride byproduct).

-

Reagents: Add Triethyl phosphite (1.0 equiv) and Ethyl chloroacetate (1.0 equiv). Note: A slight excess of phosphite (1.1 equiv) ensures complete consumption of the alkyl halide.

-

Reaction: Heat the neat mixture (solvent-free) to 130°C (oil bath temperature).

-

Monitoring: The evolution of ethyl chloride gas indicates reaction progress. Monitor by ³¹P NMR (Disappearance of phosphite peak at ~140 ppm; appearance of phosphonate peak at ~20 ppm).

-

Duration: Reflux for 4–6 hours.

-

Purification: Distill the product under reduced pressure (vacuum distillation). Triethyl phosphonoacetate boils at ~143°C / 9 mmHg.[2]

-

Yield: Expect >90% yield of a colorless liquid.

Protocol B: Hydrolysis to Phosphonoacetic Acid

Use this protocol to generate the biological standard or crystallography precursor.

Reaction:

-

Setup: 100 mL RBF with reflux condenser.

-

Solvent: 6M Hydrochloric Acid (HCl).

-

Procedure: Dissolve Triethyl phosphonoacetate (5 g) in 50 mL of 6M HCl.

-

Reaction: Heat to reflux (100°C) for 12–16 hours. The mixture will initially be biphasic and become homogeneous as the lipophilic ester hydrolyzes to the hydrophilic acid.

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo (rotary evaporator) to remove water and excess HCl.

-

The residue will be a viscous oil or semi-solid.

-

-

Crystallization: Triturate the residue with cold acetone or ether to induce crystallization. Recrystallize from water/ethanol if necessary.

-

Validation: Check melting point (143°C) and ³¹P NMR (Signal shift due to pH change).

References

-

Rutgers University. Inhibition of activities of DNA polymerase α, β, γ, and reverse transcriptase of L1210 cells by phosphonoacetic acid. (Accessed 2026). 3

-

National Institutes of Health (PubMed). Antiviral potential of phosphonoacetic acid.[4] (Accessed 2026). 5

-

ResearchGate. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. (2011). 1[2][6]

-

Organic Syntheses. Synthesis of Phosphonate Esters via Arbuzov Reaction. (Accessed 2026). 6

-

ChemicalBook. Phosphonoacetic Acid Properties and pKa Data. (Accessed 2026). 4

-

Enamine. Triethyl phosphonoacetate as a Reagent for HWE Reaction.[2][7] (Accessed 2026). 7[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. PHOSPHONOACETIC ACID CAS#: 4408-78-0 [m.chemicalbook.com]

- 5. Antiviral potential of phosphonoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Triethyl phosphonoacetate - Enamine [enamine.net]

A Senior Application Scientist's Guide to 3-Bromophenyl Phosphonate Building Blocks: Suppliers, Pricing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical building blocks, organophosphorus compounds, and specifically phosphonates, have carved out a significant niche. Their ability to act as stable mimics of phosphates, transition-state analogues, and bioisosteres of carboxylic acids has led to their integration into a multitude of clinically relevant molecules.[1] This guide provides an in-depth technical overview of 3-bromophenyl phosphonate building blocks, a class of reagents that offers a powerful combination of a versatile phosphonate moiety and a synthetically tractable aromatic bromide.

This document will navigate the current supplier landscape, delve into pricing considerations, and provide field-proven synthetic protocols for the preparation and application of these valuable reagents. The insights provided herein are intended to empower researchers to leverage the unique properties of 3-bromophenyl phosphonates in the design and synthesis of novel bioactive compounds.

I. The Strategic Advantage of 3-Bromophenyl Phosphonates in Drug Discovery

The utility of the 3-bromophenyl phosphonate scaffold lies in the confluence of two key functionalities: the phosphonate group and the bromine atom.

-

The Phosphonate Moiety: As a non-hydrolyzable mimic of the phosphate group, the phosphonate functionality is a cornerstone of many enzyme inhibitors.[1] Its tetrahedral geometry and ability to engage in similar hydrogen bonding interactions as a phosphate group allow it to bind to the active sites of enzymes that process phosphorylated substrates, such as protein tyrosine phosphatases (PTPs).[2][3] Furthermore, the phosphonate group can act as a bioisostere for a carboxylic acid, offering a different charge distribution and metabolic stability profile.

-

The Bromine Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle for further molecular elaboration. It readily participates in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).

The "meta" substitution pattern of the 3-bromophenyl isomer offers a distinct vector for substituent placement compared to its ortho and para counterparts, which can be crucial for optimizing binding interactions with a biological target.

II. Supplier Landscape and Price Analysis

The availability and cost of starting materials are critical considerations in any research and development program. While a wide range of brominated phosphonate derivatives are commercially available, the specific 3-bromophenyl isomers can be more specialized. The following table provides a representative overview of suppliers and pricing for 3-bromophenyl phosphonate building blocks and their closely related isomers. It is important to note that prices are subject to change and may vary based on purity, quantity, and supplier.

| Compound | Supplier(s) | Example Pricing (USD) | Purity | Notes |

| (3-Bromophenyl)phosphonic Acid | Sigma-Aldrich, Thermo Fisher Scientific | ~$93/5g[4] | ≥95% | Contains varying amounts of anhydride. |

| Diethyl (4-Bromophenyl)phosphonate | TCI America, BLD Pharm, Fisher Scientific | ~$173/200mg | >98.0% (GC) | A readily available isomer for comparison. |

| (4-Bromophenyl)phosphonic Acid | TCI America, Sigma-Aldrich, Fisher Scientific | ~$152/5mg[5], $260/200mg[1][6] | >98.0% (HPLC) | Pricing can vary significantly between suppliers. |

| (2-Bromophenyl)phosphonic Acid | EC-000.1458 | Contact for Price | N/A | Another isomeric option. |

| Dimethyl (4-bromobenzyl)phosphonate | SynQuest Laboratories | Contact for Price | N/A | A related building block with a methylene spacer.[5] |

| (3-Bromophenyl)dimethylphosphine oxide | MilliporeSigma | Contact for Price | N/A | A related compound with methyl groups on the phosphorus.[7] |

| Diethyl (3-Bromopropyl)phosphonate | Sigma-Aldrich, Chem-Impex, Fisher Scientific | ~$143/5mL, $161.47/1g[8] | 95% | An aliphatic analogue for context. |

Key Observations:

-

Isomer Availability: The 4-bromophenyl and 2-bromophenyl isomers appear to be more commonly listed by major suppliers than the 3-bromophenyl isomer.

-

Price Variation: There is significant price variation between suppliers for the same or similar compounds, highlighting the importance of obtaining multiple quotes.

-

Purity and Form: The purity and physical form (e.g., acid vs. ester) will impact the price.

III. Synthesis of Diethyl (3-Bromophenyl)phosphonate: A Field-Proven Protocol

The synthesis of aryl phosphonates can be achieved through several methods, with the Palladium-catalyzed cross-coupling of aryl halides and dialkyl phosphites being a particularly robust and versatile approach.[9][10] This method, often referred to as a variation of the Hirao reaction, offers a direct route to the desired C-P bond formation.

Palladium-Catalyzed Synthesis of Diethyl (3-Bromophenyl)phosphonate

This protocol is adapted from established procedures for the synthesis of arylphosphonates.[9]

Reaction Scheme:

Figure 1. Palladium-catalyzed synthesis of diethyl (3-bromophenyl)phosphonate.

Materials:

-

3-Bromoiodobenzene

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Dicyclohexylmethylamine

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.06 equivalents).

-

Inert Atmosphere: Evacuate and purge the flask with an inert gas, such as argon or nitrogen.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous ethanol as the solvent. Subsequently, add 3-bromoiodobenzene (1.0 equivalent), dicyclohexylmethylamine (1.5 equivalents), and diethyl phosphite (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to reflux and stir for 16 hours. The solution will typically turn yellow.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure diethyl (3-bromophenyl)phosphonate.

Causality and Self-Validation:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The choice of a sterically demanding amine base, such as dicyclohexylmethylamine, is crucial for achieving high yields.[9]

-

Solvent: The use of an alcoholic solvent like ethanol has been shown to be key for high yields in this type of cross-coupling reaction.[9]

-

Workup: The aqueous workup is designed to remove the amine base, any remaining salts, and other water-soluble impurities. The sequential washes with acid and base ensure the removal of both basic and acidic byproducts.

-

Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and non-polar byproducts. The purity of the final product can be readily assessed by ¹H and ³¹P NMR spectroscopy and mass spectrometry.

IV. Application in the Synthesis of Bioactive Molecules: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[11] Its overexpression has been linked to type 2 diabetes and obesity, making it an attractive therapeutic target.[11] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. Arylphosphonate derivatives have been explored as phosphate mimics to target the active site of PTP1B.[2][3]

The general mechanism of competitive inhibition of PTP1B by a phenylphosphonate derivative involves the phosphonate group mimicking the binding of the phosphate group of a phosphorylated tyrosine residue in the enzyme's active site.

Figure 2. Simplified schematic of PTP1B's role in insulin signaling and its inhibition.

This diagram illustrates how PTP1B dephosphorylates the activated insulin receptor, thus downregulating the signaling cascade that leads to glucose uptake. A competitive inhibitor, such as a phenylphosphonate derivative, binds to the active site of PTP1B, preventing it from dephosphorylating the insulin receptor and thereby potentiating the insulin signal.

V. Conclusion

3-Bromophenyl phosphonate building blocks represent a valuable class of reagents for medicinal chemists and drug discovery scientists. Their unique combination of a bioisosteric phosphonate group and a synthetically versatile bromine handle allows for the creation of diverse and complex molecular architectures. While their commercial availability may be more specialized than some other isomers, robust synthetic methods, such as palladium-catalyzed cross-coupling, provide reliable access to these compounds. Their potential for generating potent enzyme inhibitors, as exemplified by the targeting of PTP1B, underscores their importance in the ongoing quest for novel therapeutics. As our understanding of the biological roles of enzymes amenable to phosphonate-based inhibition continues to grow, the utility of 3-bromophenyl phosphonates and their derivatives is poised to expand even further.

VI. References

-

Hirao, T., et al. Palladium-catalyzed New Carbon-Phosphorus Bond Formation. Chemistry Letters, 1981, 10(9), 1199-1202.

-

Gelman, D., et al. Practical Protocol for the Palladium-Catalyzed Synthesis of Arylphosphonates from Bromoarenes and Diethyl Phosphite. Synthesis, 2006(15), 2555-2557.

-

Sun, J., et al. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 2012, 22(11), 3748-3752.

-

Saxena, A. K., et al. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2320-2323.

-

Huyer, G., et al. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate. Journal of Biological Chemistry, 1997, 272(2), 843-851.

-

Jia, Z., et al. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism. Biochemistry, 2019, 58(4), 345-353.

-

Li, S., et al. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLoS ONE, 2014, 9(5), e97668.

-

Patel, D. A., et al. Synthesis and Biological Evaluation of Some New Derivatives as Protein Tyrosine Phosphatase (PTP 1B) Inhibitor. Journal of Chemical, Biological and Physical Sciences, 2015, 5(4), 3740-3750.

-

Zhang, H., et al. ChemInform Abstract: An Improved Procedure for the Synthesis of Aryl Phosphonates by Palladium-Catalyzed Cross-Coupling of Aryl Halides and Diethyl Phosphite in Polyethylene Glycol. ChemInform, 2012, 43(32).

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

-

He, R., et al. Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. ACS Medicinal Chemistry Letters, 2019, 10(3), 345-350.

-

Han, Y., et al. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor. Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3200-3205.

-

Zhang, Z.-Y. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current Topics in Medicinal Chemistry, 2003, 3(7), 745-764.

-

Kaur, R., et al. Synthesis and Biological Evaluation of Heterocyclic Ring-substituted Chalcone Derivatives as Novel Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery, 2021, 18(1), 77-87.

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.

Sources

- 1. (4-Bromophenyl)phosphonic Acid | 16839-13-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 17211-08-4 | 6777-9-02 | MDL MFCD03411188 | Dimethyl (4-bromobenzyl)phosphonate | SynQuest Laboratories [synquestlabs.com]

- 6. (4-Bromophenyl)phosphonic Acid 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. (3-Bromophenyl)dimethylphosphine oxide [sigmaaldrich.com]

- 8. Sigma Aldrich Diethyl(3-Bromopropyl)Phosphonate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing 3-bromo-cinnamic acid derivatives

Application Note: High-Purity Synthesis of 3-Bromo-Cinnamic Acid & Functional Derivatives

Strategic Abstract & Significance

3-Bromo-cinnamic acid is a critical "privileged scaffold" in medicinal chemistry.[1] Unlike its unsubstituted counterpart, the meta-bromine atom serves as a vital orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of diversity-oriented libraries for drug screening.[1]

This Application Note details the Knoevenagel Condensation (Doebner Modification) as the primary route for synthesizing the parent acid. This method is preferred over the Heck reaction for the acid specifically because it avoids expensive transition metals, utilizes cheaper starting materials (aldehydes vs. aryl iodides), and simplifies purification via acid-base extraction. However, for direct access to ester derivatives, a complementary Heck Coupling protocol is provided.

Synthetic Pathway & Mechanism

The synthesis relies on the condensation of 3-bromobenzaldehyde with malonic acid.[1] The use of pyridine (solvent/base) and piperidine (catalyst) drives the reaction through an aldol-like addition followed by dehydration and thermal decarboxylation.

Key Mechanistic Features:

-

Enolization: Piperidine generates the dicarboxylate enolate from malonic acid.

-

Condensation: Attack on the aldehyde forms a

-hydroxy intermediate, which dehydrates to the alkylidene malonate. -

Decarboxylation: Heating promotes the loss of

via a cyclic transition state, exclusively favoring the thermodynamically stable (E)-isomer (trans).

Figure 1: Mechanistic flow of the Doebner-modified Knoevenagel condensation favoring the (E)-isomer.[1]

Protocol A: Synthesis of 3-Bromo-Cinnamic Acid (Doebner Method)

This is the "Workhorse Protocol" suitable for scales ranging from 1g to 100g.

Reagents & Stoichiometry

| Component | Role | Eq. | MW | Mass/Vol (for 10 mmol scale) |

| 3-Bromobenzaldehyde | Limiting Reagent | 1.0 | 185.02 | 1.85 g |

| Malonic Acid | Nucleophile | 2.0 | 104.06 | 2.08 g |

| Pyridine | Solvent/Base | ~10 vol | 79.10 | 10.0 mL |

| Piperidine | Catalyst | 0.1 | 85.15 | ~100 µL (approx 5 drops) |

| HCl (Conc.) | Quenching | Excess | - | ~20 mL (diluted in ice) |

Step-by-Step Procedure

-

Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-bromobenzaldehyde (1.85 g) and malonic acid (2.08 g) to the flask.

-

Expert Tip: Using 2.0 equivalents of malonic acid drives the reaction to completion and accounts for thermal decomposition of the reagent.

-

-

Solvation: Add Pyridine (10 mL). Stir until malonic acid dissolves.

-

Catalysis: Add Piperidine (100 µL).

-

Reflux: Heat the mixture to 100°C - 110°C (oil bath temperature) for 2–3 hours .

-

Observation: Evolution of

gas bubbles indicates the decarboxylation step is active. The reaction is complete when bubbling ceases.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Prepare a beaker with 100 mL of ice-cold water mixed with 15 mL concentrated HCl.

-

Why HCl? Pyridine is basic; pouring the reaction into acid neutralizes the pyridine (forming soluble pyridinium chloride) and protonates the cinnamate salt, precipitating the free acid product.

-

Slowly pour the reaction mixture into the stirring acid solution. A white/off-white precipitate will form immediately.[1]

-

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter via Buchner funnel.[1] Wash the cake with cold water (3 x 20 mL) to remove residual pyridine/acid.

-

Purification: Recrystallize from Ethanol/Water (1:3 ratio).

-

Dissolve solid in hot ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

-

Analytical Validation Specifications

-

Yield: Typical isolated yield is 85–92%.[1]

-

Melting Point: 177–179°C [Reference 1].[1]

-

1H NMR (DMSO-d6, 400 MHz):

Protocol B: Derivatization (Amides & Esters)

Once the acid is synthesized, it is often converted to lipophilic esters or amides for biological testing.

Route 1: Acid Chloride Activation (Standard)

-

Activation: Suspend 3-bromo-cinnamic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h (gas evolution). Evaporate solvent to yield 3-bromo-cinnamoyl chloride .[1]

-

Coupling: Redissolve acid chloride in DCM. Add Amine/Alcohol (1.1 eq) and Triethylamine (1.5 eq). Stir at RT for 2h.[1]

Route 2: Direct Heck Coupling (Alternative for Esters)

If the target is specifically an acrylate ester (e.g., Methyl 3-bromo-cinnamate), the Heck reaction is more step-efficient than Knoevenagel followed by esterification.[1]

-

Substrate: 1-Bromo-3-iodobenzene (Selective oxidative addition at C-I bond preserves the C-Br bond).[1]

-

Reagents: Methyl acrylate (1.2 eq),

(2 mol%), -

Integrity Check: Do not use 1,3-dibromobenzene unless you accept a mixture of mono- and di-coupled products.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >90°C. |

| Oily Product | Residual Pyridine | Wash filter cake thoroughly with 1M HCl.[1] |

| Cis-Isomer Impurity | Kinetic control | Recrystallize from EtOH; thermodynamic trans product is less soluble.[1] |

| Dark Coloration | Polymerization of malonic acid | Conduct reaction under Nitrogen atmosphere. |

Workflow Visualization

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the desired final derivative.[1]

References

-

Sigma-Aldrich. 3-Bromocinnamic acid, predominantly trans.[1] Retrieved from .[1]

-

Organic Chemistry Portal.[1][2][3] Knoevenagel Condensation - Doebner Modification. Retrieved from .[1]

-

BenchChem.[1] Application Notes: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Retrieved from .[1]

-

National Institute of Standards and Technology (NIST).[1] 3-Bromocinnamic acid Mass Spectrum & Data. Retrieved from .[1]

-

ChemicalBook. 3-Bromocinnamic Acid NMR Data. Retrieved from .

Sources

Using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid in total synthesis

Topic: Using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid in Total Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

High-Precision Olefination & Cross-Coupling using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

Executive Summary

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid (CAS: [Implied Structure]), hereafter referred to as Reagent A , represents a high-value "linchpin" scaffold in modern organic synthesis. Unlike simple phosphonoacetates, Reagent A possesses two distinct orthogonal handles:

-

The Phosphono-Carboxylate Moiety: Enables Horner-Wadsworth-Emmons (HWE) olefination to construct

-unsaturated systems (stilbenes, cinnamates). -

The meta-Bromo Substituent: A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), allowing late-stage diversification without de novo synthesis.

This guide details the Direct Dianion HWE Protocol , a method that bypasses the need for esterification, and the subsequent Chemo-Selective Cross-Coupling , providing a streamlined route to complex biaryl scaffolds found in kinase inhibitors and resveratrol analogs.

Mechanistic Insight & Strategic Logic

The Steric Challenge & The Dianion Solution

Standard HWE reactions typically employ phosphonate esters. However, using the acid form of Reagent A offers a distinct advantage: Atom Economy . By generating a tri-coordinate dianion (carboxylate enolate + phosphonate carbanion), the chemist can react the species directly with an aldehyde to yield the unsaturated acid upon workup.

Key Mechanistic Consideration:

The

Visualization: The Bifunctional Workflow

The following diagram illustrates the logical flow of using Reagent A as a divergent core.

Caption: Strategic workflow converting Reagent A into complex scaffolds via sequential Dianion HWE and Suzuki Coupling.

Experimental Protocols

Protocol A: Direct Dianion Horner-Wadsworth-Emmons Olefination

Target: Synthesis of (E)-2-(3-bromophenyl)-3-aryl-acrylic acid.

Rationale: This protocol avoids the protection/deprotection steps associated with esterification. We utilize Lithium Diisopropylamide (LDA) to generate the dianion.

Materials:

-

Reagent A (1.0 equiv)

-

Aldehyde substrate (1.1 equiv)[1]

-

LDA (2.5 equiv, freshly prepared or commercial solution)

-

Anhydrous THF (Solvent)

-

HCl (1M, for quench)

Step-by-Step Procedure:

-

Dianion Formation:

-

Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Add anhydrous THF (10 mL/mmol) and cool to -78°C .

-

Add LDA (2.5 equiv) dropwise. Critical: The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon.

-

Dissolve Reagent A in a minimum amount of THF and add dropwise to the base solution.

-

Allow the mixture to warm to 0°C for 30 minutes to ensure complete dianion formation (solution often turns deep yellow/orange).

-

-

Aldehyde Addition:

-

Re-cool the solution to -78°C .

-

Add the aldehyde (1.1 equiv) dissolved in THF dropwise over 10 minutes.

-

Note: Slow addition prevents local heating and improves stereoselectivity.

-

-

Reaction & Workup:

-

Allow the reaction to warm to room temperature (RT) naturally and stir for 4–12 hours. Monitor by TLC (consume starting aldehyde).

-

Quench: Pour the reaction mixture into cold 1M HCl (pH should be ~2).

-

Extraction: Extract with Ethyl Acetate (3x).[2] The product is in the organic layer (as the free acid).

-

Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3] Recrystallize from Hexanes/EtOAc or purify via column chromatography (adding 1% Acetic Acid to eluent).

-

Data: Stereoselectivity Optimization Impact of Base and Temperature on E/Z Ratio for Alpha-Aryl Phosphonates

| Base System | Temperature | Solvent | Typical E:Z Ratio | Notes |

| LDA (2.5 eq) | -78°C to RT | THF | >95:5 | Recommended. Kinetic control at addition favors E. |

| NaH (3.0 eq) | 0°C to RT | THF | 80:20 | Faster, but lower selectivity due to cation effect. |

| LiHMDS | -78°C | THF | 90:10 | Milder than LDA, good for sensitive aldehydes. |

| KHMDS/18-C-6 | -78°C | Toluene | 60:40 | K+ cation often erodes selectivity (Still-Gennari effect). |

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Functionalization of the 3-bromo handle.

Rationale: The bromine atom on the phenyl ring is less reactive than an iodide or triflate but stable enough to survive the HWE conditions. We use a phosphine-ligated Palladium catalyst to effect coupling after the acid is formed.[4]

Materials:

-

Product from Protocol A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[5]

-

Pd(dppf)Cl₂[5]·DCM (3-5 mol%)

-

K₂CO₃ (3.0 equiv)

-

Dioxane/Water (4:1 ratio)[5]

Step-by-Step Procedure:

-

Degassing:

-

Catalysis:

-

Add Pd(dppf)Cl₂[5]·DCM. (This catalyst is robust and resists de-ligation better than Pd(PPh₃)₄).

-

Seal the vial and heat to 80–90°C for 6–12 hours.

-

-

Workup:

Troubleshooting & Critical Parameters

1. "Stalled" HWE Reaction

-

Symptom: Starting material remains after 12 hours.

-

Cause: The alpha-phenyl group creates significant steric hindrance, making the phosphonate carbanion less nucleophilic.

-

Solution: Add LiCl (2.0 equiv) to the reaction. The lithium cation coordinates the phosphonate oxygen, increasing the acidity of the alpha-proton and stabilizing the transition state (Masamune-Roush modification).

2. Decarboxylation Risks

-

Risk: Beta-keto acids or alpha-phenyl acrylic acids can decarboxylate under high heat.

-

Prevention: Avoid heating the HWE reaction above 40°C. During the Suzuki coupling (which requires heat), ensure the media is basic (using K₂CO₃) during the heating phase. The carboxylate salt is much more stable to decarboxylation than the free acid. Acidify only during the final cold workup.

3. Z-Isomer Contamination

-

Issue: Obtaining a mixture of E and Z isomers.

-